molecular formula C14H10BrClN2O3 B3696984 N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide

N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide

Cat. No.: B3696984
M. Wt: 369.60 g/mol
InChI Key: ZZFHKDIPUMQENH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide: is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes:

    Halogenation: The addition of bromine and chlorine atoms to the aromatic ring, which can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Amidation: The formation of the amide bond, which involves reacting the halogenated nitrobenzene with an amine derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Aromatics: From nucleophilic substitution reactions.

    Carboxylic Acids and Amines: From hydrolysis of the amide bond.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated and nitroaromatic compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways and mechanisms.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure can impart desirable properties to these products, such as stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide
  • 4-bromo-N-(2-methylphenyl)benzenesulfonamide
  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c1-8-6-10(15)3-5-12(8)17-14(19)9-2-4-11(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHKDIPUMQENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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